molecular formula C32H37N5O6 B12603439 Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine CAS No. 644997-22-8

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine

Cat. No.: B12603439
CAS No.: 644997-22-8
M. Wt: 587.7 g/mol
InChI Key: RNPMZWYPOYPHOA-HHPVDLARSA-N
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Description

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of glycine and four D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS techniques but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenylalanine residues.

    Reduction: Reduction reactions can affect the peptide bonds.

    Substitution: Substitution reactions can introduce different functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated phenylalanine residues, while substitution could introduce new functional groups.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its interactions with enzymes and receptors.

    Industry: Used in the development of new materials and bioconjugates.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-D-phenylalanine: A simpler peptide with fewer phenylalanine residues.

    Glycyl-D-phenylalanyl-D-alanine: Another related peptide with different amino acid composition.

Uniqueness

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues, which can confer distinct biochemical properties and interactions.

Properties

CAS No.

644997-22-8

Molecular Formula

C32H37N5O6

Molecular Weight

587.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C32H37N5O6/c1-21(32(42)43)34-29(39)26(18-23-13-7-3-8-14-23)36-31(41)27(19-24-15-9-4-10-16-24)37-30(40)25(35-28(38)20-33)17-22-11-5-2-6-12-22/h2-16,21,25-27H,17-20,33H2,1H3,(H,34,39)(H,35,38)(H,36,41)(H,37,40)(H,42,43)/t21-,25-,26-,27-/m1/s1

InChI Key

RNPMZWYPOYPHOA-HHPVDLARSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN

Origin of Product

United States

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